Clinitest

Descripción general

Descripción

Clinitest is a diagnostic reagent tablet primarily used for the detection of reducing sugars in urine. It is a qualitative test that helps in identifying the presence of glucose and other reducing substances, which can be indicative of conditions such as diabetes mellitus. The test is based on the reduction of copper sulfate to cuprous oxide, resulting in a color change that can be visually compared to a color chart.

Métodos De Preparación

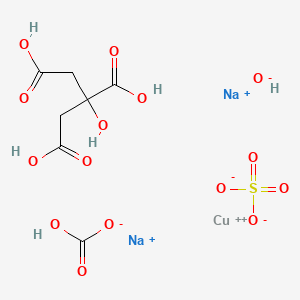

Synthetic Routes and Reaction Conditions: Clinitest tablets are prepared by combining several chemical components, including copper sulfate, sodium hydroxide, citric acid, and sodium carbonate. These ingredients are mixed in precise proportions to ensure the correct chemical reactions occur during the test.

Industrial Production Methods: In an industrial setting, the production of this compound tablets involves the following steps:

Weighing and Mixing: The raw materials (copper sulfate, sodium hydroxide, citric acid, and sodium carbonate) are accurately weighed and mixed.

Granulation: The mixture is granulated to ensure uniformity and ease of tablet formation.

Compression: The granulated mixture is compressed into tablets using a tablet press.

Packaging: The tablets are packaged in moisture-proof containers to maintain their stability and effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: Clinitest primarily undergoes reduction reactions. The key reaction involves the reduction of copper sulfate (CuSO₄) to cuprous oxide (Cu₂O) in the presence of reducing sugars.

Common Reagents and Conditions:

Copper Sulfate (CuSO₄): Acts as the oxidizing agent.

Sodium Hydroxide (NaOH): Provides the alkaline medium necessary for the reaction.

Citric Acid: Stabilizes the reaction mixture.

Sodium Carbonate (Na₂CO₃): Facilitates the reaction by providing the necessary carbonate ions.

Major Products Formed: The major product formed during the this compound reaction is cuprous oxide (Cu₂O), which precipitates out as a colored compound. The color change ranges from blue (indicating no reducing sugar) to green, yellow, orange, and finally red or brown (indicating high levels of reducing sugar).

Aplicaciones Científicas De Investigación

Historical Context and Development

Clinitest was first introduced in the 1940s as a qualitative test for glucose in urine. It utilized a chemical reaction involving copper sulfate to indicate the presence of glucose, which was critical for diabetes management. Over the decades, advancements have led to its adaptation for other uses, including rapid antigen testing for infectious diseases.

COVID-19 Testing

The most notable recent application of this compound is its use as a rapid antigen test for SARS-CoV-2. The this compound Rapid COVID-19 Antigen Test has shown promising results in clinical settings:

- Sensitivity and Specificity : A study involving 450 patients reported a sensitivity of 93.3% and specificity of 99.2% for the ClinitestRT when compared to RT-PCR results . This indicates that the test is highly reliable, especially in patients with higher viral loads.

- Clinical Performance : The test demonstrated improved sensitivity (98.4%) in samples with lower cycle threshold values (<25) from RT-PCR tests, suggesting its effectiveness in detecting infectious cases early in the disease course .

Table 1: Performance Metrics of ClinitestRT

| Metric | Value |

|---|---|

| Sensitivity | 93.3% |

| Specificity | 99.2% |

| Sensitivity (CT < 25) | 98.4% |

| Agreement with RT-PCR | 96.7% (Kappa score: 0.93) |

Gastrointestinal Assessments

This compound has also been utilized in gastroenterology, particularly for assessing carbohydrate malabsorption and diagnosing conditions such as lactose intolerance:

- Clinical Studies : In a cohort of patients with diarrhea, this compound was performed to evaluate sugar malabsorption. Results indicated that the test could help identify patients with carbohydrate malabsorption syndromes .

- Case Study Insights : A case series highlighted the use of this compound in pediatric patients presenting with gastrointestinal symptoms, demonstrating its utility in guiding dietary management and treatment decisions.

Case Study 1: COVID-19 Detection

In a multicenter evaluation study of the this compound Rapid COVID-19 Antigen Test, researchers assessed its performance across diverse patient demographics. The findings corroborated earlier studies, reinforcing its role as a valuable tool for rapid screening during outbreaks .

Case Study 2: Gastrointestinal Disorders

A retrospective analysis of pediatric patients who underwent this compound revealed significant correlations between positive results and diagnosed cases of lactose intolerance. This application underscores the importance of this compound in guiding dietary interventions and improving patient outcomes .

Mecanismo De Acción

Clinitest is often compared with other similar compounds used for the detection of reducing sugars, such as:

Benedict’s Solution: A qualitative reagent that also detects reducing sugars through a similar reduction reaction, resulting in a color change.

Tes-Tape: A reagent strip that provides a quick and easy method for detecting glucose in urine.

Clinistix: A reagent strip specifically designed for the detection of glucose, using an enzymatic reaction.

Uniqueness of this compound: this compound is unique in its ability to detect a wide range of reducing sugars, not just glucose. This makes it a valuable tool for diagnosing conditions that involve other reducing sugars, such as galactosemia.

Comparación Con Compuestos Similares

- Benedict’s Solution

- Tes-Tape

- Clinistix

Actividad Biológica

Clinitest, originally developed as a qualitative test for reducing sugars in urine, has evolved significantly in its applications, particularly in the context of infectious disease diagnostics. This article focuses on the biological activity of this compound, particularly its role as a rapid antigen test for COVID-19 detection, along with its historical context and clinical efficacy.

Historical Context

This compound was first introduced in the 1950s as a method for detecting glucose and other reducing substances in urine. The test utilizes a copper reduction reaction, where the presence of reducing sugars leads to a color change. Over the years, this compound has been adapted for various clinical uses, including its current application in rapid antigen testing for viruses such as SARS-CoV-2.

Biological Activity and Mechanism

The biological activity of this compound primarily revolves around its ability to detect specific antigens related to pathogens. In the case of the this compound Rapid COVID-19 Antigen Test, it detects the nucleocapsid protein of SARS-CoV-2 through a lateral flow immunoassay mechanism. This process involves:

- Sample Collection : Nasopharyngeal or nasal swabs are collected from patients.

- Antigen Binding : The sample is mixed with a buffer solution that facilitates the binding of viral antigens to specific antibodies coated on the test device.

- Visualization : A colored line appears on the test strip if the viral antigen is present, indicating a positive result.

Clinical Efficacy

Recent studies have evaluated the performance of this compound in various clinical settings. Key findings include:

- Sensitivity and Specificity : A study involving 450 patients reported an overall sensitivity of 93.3% (95% CI: 89.7–96.8) and specificity of 99.2% (95% CI: 97.2–99.8) for detecting SARS-CoV-2 using this compound . Sensitivity was notably higher in patients with lower cycle threshold (C T) values from RT-PCR tests, indicating higher viral loads.

- Performance Over Time : Sensitivity decreased over time from symptom onset; however, it remained robust within the first week of symptom development .

Table 1: Performance Metrics of this compound for COVID-19 Detection

| Metric | Value |

|---|---|

| Overall Sensitivity | 93.3% (CI: 89.7–96.8) |

| Overall Specificity | 99.2% (CI: 97.2–99.8) |

| Sensitivity (C T < 25) | 98.4% (CI: 94.5–99.6) |

| Sensitivity (Days ≤ 5) | 93.6% (CI: 89.2–96.3) |

| Kappa Agreement Score | 0.93 (CI: 0.90–0.97) |

Case Study 1: Hospital Evaluation

In a multi-center evaluation, this compound demonstrated excellent agreement with RT-PCR results in symptomatic patients presenting to emergency departments . Out of 450 patients tested, only a small percentage yielded false negatives, primarily associated with higher C T values.

Case Study 2: Asymptomatic Screening

Another study assessed this compound's performance among asymptomatic individuals and found that it maintained high sensitivity rates (92%) when compared to RT-PCR results . This highlights its potential utility in screening programs.

Limitations and Considerations

While this compound shows promising results, certain limitations must be acknowledged:

Propiedades

IUPAC Name |

copper;disodium;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylic acid;hydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.CH2O3.Cu.2Na.H2O4S.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;;;;1-5(2,3)4;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);;;;(H2,1,2,3,4);1H2/q;;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKWSRIUZIYLCK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10CuNa2O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212467 | |

| Record name | Benedict's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-89-6 | |

| Record name | Clinitest | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benedict's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with copper(2+) sulfate (1:1), sodium hydrogen carbonate and sodium hydroxide (Na(OH)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the principle behind Clinitest's detection of glucose?

A1: this compound tablets utilize a chemical reaction known as copper reduction to detect the presence of reducing sugars like glucose in urine. The tablet contains copper sulfate, sodium hydroxide, sodium carbonate, and citric acid. In the presence of heat generated by the reaction of sodium hydroxide with water, reducing sugars present in the urine sample react with copper sulfate (cupric ions, Cu2+) and reduce it to cuprous oxide (Cu+). This reduction causes a color change in the solution, which can be compared to a color chart to estimate the concentration of reducing sugars. []

Q2: What is the significance of sodium hydroxide in this compound tablets?

A2: Sodium hydroxide serves a dual purpose in this compound tablets. Firstly, it provides the alkaline environment necessary for the reduction of copper sulfate by reducing sugars. Secondly, its exothermic reaction with water generates the heat required to drive the reaction, eliminating the need for external heating. []

Q3: Does this compound specifically detect glucose?

A3: While commonly used for glucose detection, this compound is not specific to glucose. It detects all reducing sugars, including lactose, galactose, fructose, and pentoses, which can lead to false-positive results. [, , ]

Q4: What are the limitations of this compound in urine glucose testing?

A4: this compound has several limitations:

- Lack of Specificity: It reacts with all reducing sugars, not just glucose, potentially leading to false positives. This is particularly relevant in infants where lactose may be present in urine. [, , , ]

- Semi-quantitative Nature: It provides only an estimate of sugar concentration, unlike quantitative methods like the glucose oxidase method or hexokinase method, which are more accurate. [, , ]

- Susceptibility to Interferences: Various substances, including certain antibiotics like penicillins and cephalosporins, can interfere with this compound results, leading to inaccurate readings. [, , , ]

Q5: How do penicillins interfere with this compound results?

A5: Penicillins can interact with the copper reduction reaction in this compound, leading to both falsely elevated and falsely decreased readings. This interaction is unpredictable and depends on the concentration of both the penicillin and glucose in the urine sample. [, , ]

Q6: Can ascorbic acid affect this compound readings?

A6: While high doses of ascorbic acid (vitamin C) have been suggested to cause false-positive this compound results, studies have shown that this effect is minimal, particularly at clinically relevant doses and in the presence of significant glycosuria (glucose in urine). [, ]

Q7: What led to the decline in this compound use for urine glucose monitoring?

A7: Several factors contributed to the decline of this compound:

- Availability of Glucose-Specific Tests: The introduction of glucose oxidase-based tests like Diastix and Tes-Tape offered a more specific alternative to this compound, reducing false positives from other reducing sugars. [, , , ]

- Rise of Self-Monitoring of Blood Glucose: The development of glucometers for self-monitoring of blood glucose provided a more accurate and direct measure of blood sugar levels, becoming the preferred method for diabetes management. [, ]

- Safety Concerns: Accidental ingestion of this compound tablets, particularly by children mistaking them for candy, raised concerns due to their caustic nature. [, , , ]

Q8: What are the alternatives to this compound for urine glucose testing?

A8: Alternatives to this compound include:

- Glucose Oxidase Tests: These tests, like Diastix and Tes-Tape, are specific for glucose and are not affected by other reducing sugars. They offer a more convenient and accurate alternative for qualitative urine glucose testing. [, , , ]

- Quantitative Urine Glucose Tests: Laboratory-based methods like the glucose oxidase method and hexokinase method offer precise quantitative measurements of urine glucose. These methods are more accurate than semi-quantitative tests like this compound. [, , ]

Q9: Is this compound still relevant in clinical practice?

A9: While its use has declined significantly, this compound might still be relevant in specific situations:

- Resource-Limited Settings: In areas where access to glucometers or glucose-specific tests is limited, this compound can serve as a cost-effective, albeit less specific, alternative for detecting glycosuria. [, ]

- Confirmation of Other Tests: In cases where other reducing substances are suspected, this compound can be used in conjunction with more specific tests to confirm their presence. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.